

Umifenovir's activity against enveloped vs non-enveloped viruses

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Compound of Interest

Compound Name: *Umifenovir*

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An In-depth Technical Guide to **Umifenovir's** Antiviral Activity: Enveloped vs. Non-enveloped Viruses

Executive Summary

Umifenovir (trade name Arbidol) is a broad-spectrum antiviral agent developed in Russia and licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in Russia and China.[1][2] Its unique multimodal mechanism of action has garnered significant interest, demonstrating inhibitory activity against a wide array of both enveloped and non-enveloped viruses.[1][3][4] This technical guide provides a comprehensive overview of **umifenovir's** antiviral activity, with a specific focus on its differential mechanisms and efficacy against enveloped and non-enveloped viruses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Mechanism of Action

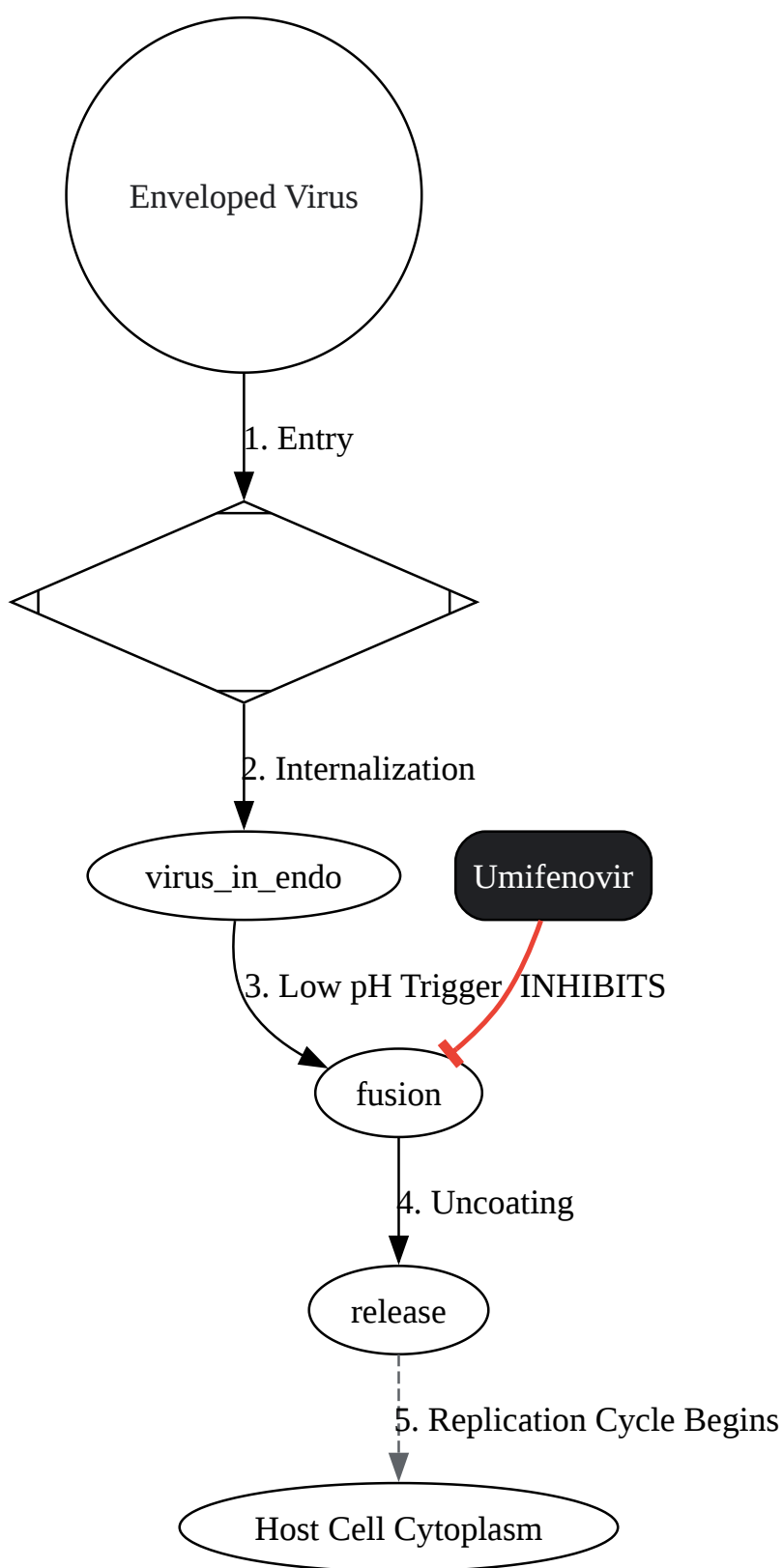
Umifenovir is characterized as a dual direct-acting antiviral (DAA) and a host-targeting agent (HTA).[5] Its broad-spectrum activity is attributed to this dual functionality, which involves direct interaction with viral components and modulation of host cell processes.[5][6]

Activity Against Enveloped Viruses: Fusion Inhibition

The predominant and most well-characterized mechanism of **umifenovir** against enveloped viruses is the inhibition of membrane fusion.^{[1][3][7]} This process is critical for viral entry, where the viral envelope must fuse with a host cell membrane (either the plasma membrane or an endosomal membrane) to release the viral capsid and genome into the cytoplasm.

Umifenovir's action involves several key steps:

- **Membrane Intercalation:** As a hydrophobic molecule, **umifenovir** is thought to intercalate into lipid membranes.^{[1][8]} This insertion can alter the physical properties of the membranes, making them less conducive to fusion.
- **Interaction with Viral Glycoproteins:** **Umifenovir** directly interacts with viral surface glycoproteins responsible for fusion. In the case of the influenza virus, it binds to a hydrophobic cavity in the hemagglutinin (HA) protein.^{[1][2]} This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes within the endosome that are necessary for the fusion of the viral and endosomal membranes.^{[1][6]}
- **Blocking Viral Entry:** By preventing membrane fusion, **umifenovir** effectively blocks the virus from entering the host cell's cytoplasm, thereby halting the infection at its earliest stage.^{[2][3]} This mechanism has been demonstrated for influenza A and B viruses, Hepatitis C virus (HCV), and is the proposed mechanism for its activity against coronaviruses and other enveloped viruses.^{[2][3][4]}



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Caption: Mechanism of **Umifenovir** against enveloped viruses.

Activity Against Non-Enveloped Viruses

The mechanism of **umifenovir** against non-enveloped viruses is less clearly defined but is an active area of research. Since these viruses lack a lipid envelope, the fusion inhibition mechanism is not directly applicable. Potent inhibitory activity has been reported against non-enveloped RNA viruses such as rhinoviruses, coxsackieviruses, and polioviruses.[4][9][10]

Proposed mechanisms include:

- **Interference with Viral Attachment:** **Umifenovir** may interact with viral capsid proteins or host cell receptors to prevent the initial binding of the virus to the cell surface.
- **Blocking Intracellular Trafficking:** The drug could interfere with the transport of viral particles within the cell, a critical step for reaching the replication site.[4]
- **Immunomodulation:** **Umifenovir** has been shown to have immunomodulatory effects, including the induction of interferon and activation of macrophages.[6] This host-directed activity could contribute to its broad-spectrum efficacy, including against non-enveloped viruses.

Umifenovir: Comparative Mechanisms of Action

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Caption: Logical comparison of **Umifenovir**'s mechanisms.

Quantitative Data Summary: In Vitro Efficacy

The following tables summarize the in vitro activity of **umifenovir** against a range of enveloped and non-enveloped viruses, compiled from published studies. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Table 1: Umifenovir Activity Against Enveloped Viruses

Virus Family	Virus	Cell Line	EC ₅₀ / IC ₅₀	CC ₅₀	SI (CC ₅₀ /EC ₅₀)	Reference(s)
Orthomyxoviridae	Influenza A & B Viruses	Various	3 to 9 µg/mL	>31.6 µg/mL	1.9 - 8.5	[1] [11]
Coronaviridae	HCoV-229E	Vero E6	10.0 ± 0.5 µM	~98 µM	9.8	[2] [12] [13]
HCoV-OC43	Vero E6	9.0 ± 0.4 µM	~98 µM	10.8	[2] [12] [13]	
SARS-CoV	CMK-AH-1	Significant plaque suppression at 90 µM	>100 µM	N/A	[2] [12]	
SARS-CoV-2	Vero CCL81	15.4 to 28.0 µM	>100 µM	>3.5	[2] [12]	
Flaviviridae	Zika Virus (ZIKV)	Vero	10.57 ± 0.74 to 12.09 ± 0.77 µM	18.69 ± 0.1 µM	~1.7	[1] [14] [15]
West Nile Virus (WNV)	Vero	19.16 ± 0.29 µM	18.69 ± 0.1 µM	~1.0	[1] [14] [15]	
Tick-Borne Encephalitis (TBEV)	Vero	11.23 ± 0.35 µM	18.69 ± 0.1 µM	~1.7	[1] [14] [15]	
Hepatitis C Virus (HCV)	Huh 7.5.1	Up to 1000-fold replication inhibition at 15 µM	N/A	N/A	[1]	

Togaviridae	Chikungunya Virus (CHIKV)	Vero	< 10 µg/mL	N/A	N/A	[1] [15]
Nairoviridae	Crimean-Congo Hemorrhagic Fever	Vero	2.8 µg/mL	N/A	N/A	[1] [15]
Filoviridae	Ebola Virus	Mammalian cells	Reported in vitro effectiveness	N/A	N/A	[5] [7]

Table 2: Umifenovir Activity Against Non-Enveloped Viruses

Virus Family	Virus	Cell Line	EC ₅₀ / IC ₅₀	CC ₅₀	SI (CC ₅₀ /EC ₅₀)	Reference(s)
Picornaviridae	Human Rhinovirus 14 (HRV 14)	HeLa	2.7 to 13.8 µg/mL	>100 µg/mL	>7.2	[9]
Coxsackievirus B3 (CVB3)	Vero	2.7 to 13.8 µg/mL	>100 µg/mL	>7.2	[9]	
Poliovirus Type 1	Various	0.22 µg/mL	~20 µg/mL	91	[11]	
Adenoviridae	Adenovirus Type 7 (AdV-7)	A549	Active only when added post-infection (TI=5.5)	>100 µg/mL	5.5	[9]
Reoviridae	Reovirus	In vitro	Reported in vitro activity	N/A	N/A	[5]

Note: Direct comparison of µM and µg/mL values requires conversion (**Umifenovir** MW ≈ 513.5 g/mol). Activity can be highly cell-type dependent.[14][16]

Key Experimental Protocols

The quantitative data presented above are typically generated using a standardized set of in vitro assays. The methodologies for the most common assays are detailed below.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of infectious virus particles.

Methodology:

- **Cell Seeding:** A confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) is prepared in 6-well or 12-well plates.
- **Virus Preparation:** A stock of the virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
- **Drug Treatment:** The virus inoculum is mixed with serial dilutions of **umifenovir** and incubated for 1-2 hours. Alternatively, the cell monolayer is pre-treated with the drug for a set period before infection.
- **Infection:** The cell monolayers are washed, and the virus-drug mixture (or virus alone for pre-treated cells) is added and allowed to adsorb for 1-2 hours.
- **Overlay:** The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of **umifenovir**. This overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
- **Incubation:** Plates are incubated for several days until visible plaques are formed.
- **Staining and Counting:** The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in drug-treated wells is counted and compared to the untreated virus control.
- **Calculation:** The EC_{50} is calculated as the drug concentration that reduces the number of plaques by 50%.

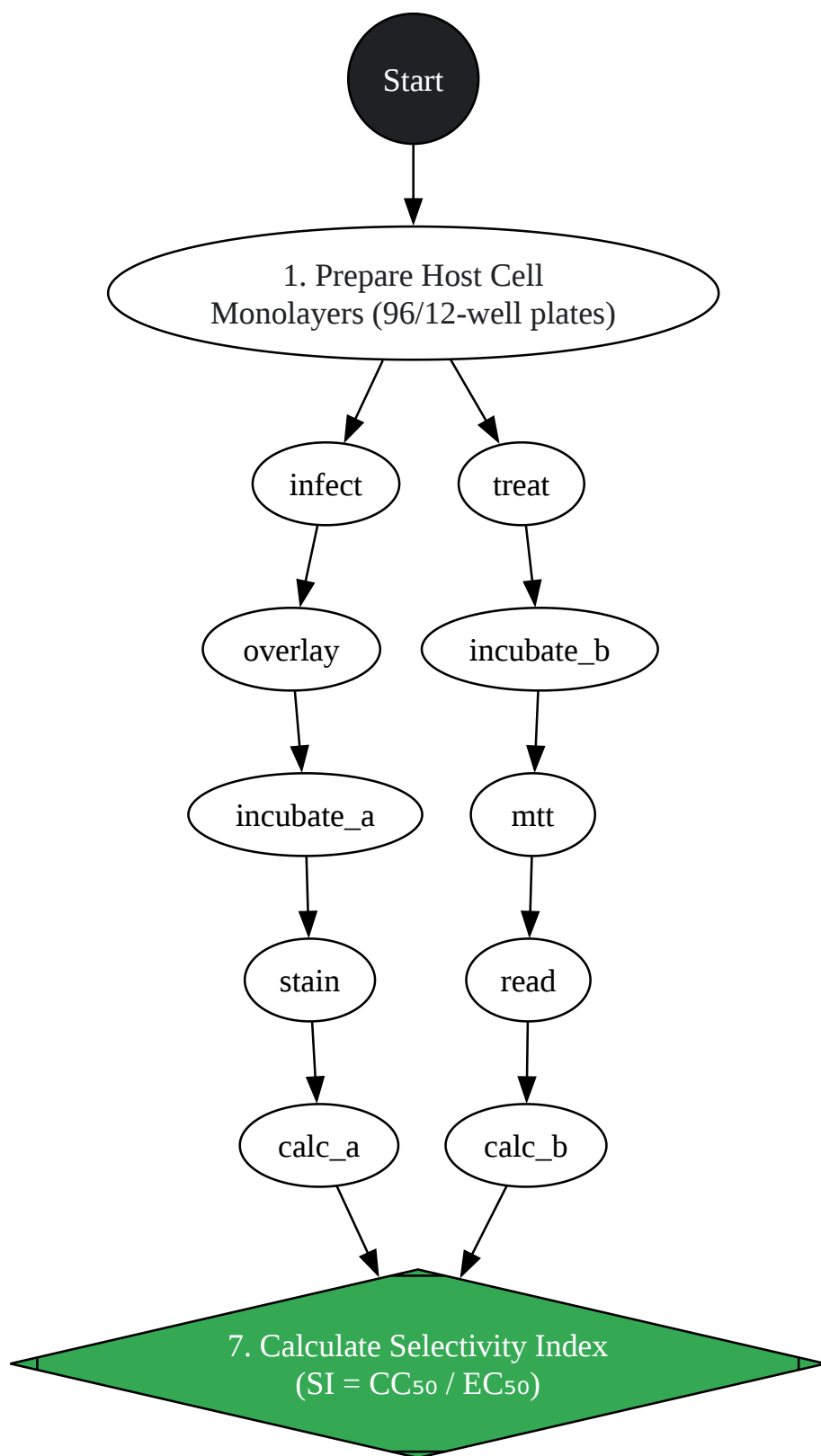
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC_{50}) of the compound.

Methodology:

- **Cell Seeding:** Host cells are seeded in 96-well plates to form a confluent monolayer.

- **Drug Addition:** The culture medium is replaced with medium containing serial dilutions of **umifenovir**. Control wells contain medium without the drug.
- **Incubation:** The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).
- **Calculation:** The CC_{50} is calculated as the drug concentration that reduces cell viability (absorbance) by 50% compared to the untreated control cells.



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Caption: General workflow for in vitro antiviral testing.

Conclusion and Future Directions

Umifenovir demonstrates robust, broad-spectrum antiviral activity against a diverse range of viruses.

- **Against Enveloped Viruses:** The drug's efficacy is well-established and primarily stems from its ability to inhibit virus-cell membrane fusion.[3] This mechanism, targeting a conserved step in the viral life cycle, makes it a potent inhibitor of many clinically relevant enveloped viruses, including influenza, coronaviruses, and flaviviruses.[1][2][15]
- **Against Non-Enveloped Viruses:** While potent activity has been documented, the mechanisms are less understood.[9] The data suggest that **umifenovir**'s utility extends beyond fusion inhibition, possibly involving interference with viral attachment or intracellular processes, alongside host immunomodulation.[4][6]

The cell-type dependency of **umifenovir**'s effect is a critical consideration for both research and clinical application, indicating that host factors play a significant role in its activity.[14][16] Future research should focus on elucidating the precise molecular targets for non-enveloped viruses and further exploring the interplay between its direct antiviral and immunomodulatory functions. This will be crucial for optimizing its clinical use and developing next-generation derivatives with enhanced potency and a broader spectrum of activity.

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